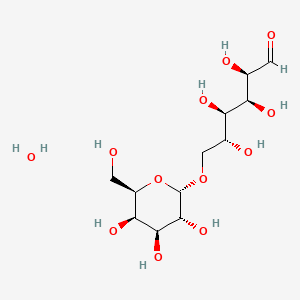

Acarviosine-glucose

Übersicht

Beschreibung

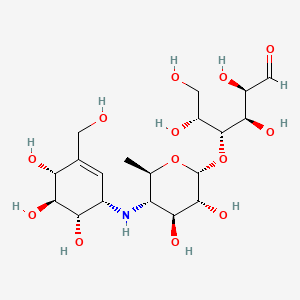

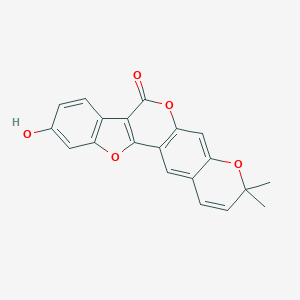

Acarviosine-glucose is a derivative of acarbose, a well-known alpha-glucosidase inhibitor used in the treatment of type 2 diabetes mellitus. This compound is formed by the hydrolysis of acarbose and consists of acarviosine linked to a glucose molecule. This compound retains the enzyme inhibitory properties of acarbose, making it a subject of interest in biochemical and pharmacological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acarviosine-glucose can be synthesized through the enzymatic hydrolysis of acarbose. The process involves the use of maltogenic amylase from Thermus species, which cleaves the first alpha-(1,4)-glycosidic linkage of acarbose to produce this compound and glucose . The reaction is typically carried out in a sodium acetate buffer at pH 6.0, with the enzyme incubated at 60°C for 12 hours .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic hydrolysis methods but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of bioreactors and continuous flow systems can enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Acarviosine-glucose primarily undergoes hydrolysis and transglycosylation reactions. It is resistant to further degradation by alpha-amylase or beta-amylase .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using maltogenic amylase in sodium acetate buffer at pH 6.0 and 60°C.

Transglycosylation: In the presence of various acceptor molecules, this compound can undergo transglycosylation to form new compounds.

Major Products:

Hydrolysis: Produces acarviosine and glucose.

Transglycosylation: Can produce compounds like acarviosine-simmondsin when reacted with simmondsin.

Wissenschaftliche Forschungsanwendungen

Acarviosine-glucose has several scientific research applications:

Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of alpha-glucosidase inhibitors.

Biology: Investigated for its interactions with gut microbiota and its impact on glucose metabolism.

Industry: Utilized in the synthesis of novel bioactive compounds with potential therapeutic benefits.

Wirkmechanismus

Acarviosine-glucose exerts its effects by inhibiting alpha-glucosidase enzymes in the small intestine. This inhibition slows down the digestion of complex carbohydrates, reducing the postprandial rise in blood glucose levels . The compound mimics the transition state of the substrate, effectively locking up the enzyme and preventing it from breaking down carbohydrates . Additionally, interactions with gut microbiota can influence its therapeutic efficacy .

Vergleich Mit ähnlichen Verbindungen

Acarbose: The parent compound from which acarviosine-glucose is derived.

Validamycin A: Another C7N aminocyclitol compound with antifungal properties.

Uniqueness: this compound is unique due to its specific formation through the hydrolysis of acarbose and its resistance to further degradation by alpha-amylase or beta-amylase . This stability makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO13/c1-6-11(20-8-2-7(3-21)12(26)16(30)13(8)27)15(29)17(31)19(32-6)33-18(10(25)5-23)14(28)9(24)4-22/h2,4,6,8-21,23-31H,3,5H2,1H3/t6-,8+,9+,10-,11-,12-,13+,14-,15+,16+,17-,18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFZJPRJFORIIJ-BGDITRTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68128-53-0 | |

| Record name | Acarviosine-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068128530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACARVIOSINE-GLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/050YDH9X9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B3029422.png)

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B3029425.png)

![(9S,10R)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol](/img/structure/B3029435.png)